Spiro[3.4]octane-5-thiol
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Overview
Description
Spiro[3.4]octane-5-thiol is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds like Spiro[3.4]octane-5-thiol often involves cyclization reactions. One common method is the annulation strategy, which can involve the annulation of cyclopentane or four-membered rings . These reactions typically use readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purifications.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach to synthesizing spirocyclic compounds involves scalable chemical processes that ensure high yield and purity. These methods often employ catalytic reactions and optimized reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.4]octane-5-thiol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the thiol group to a sulfoxide or sulfone using oxidizing agents.
Reduction: The thiol group can be reduced to a sulfide under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and bases are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted spirocyclic compounds depending on the reagents used.
Scientific Research Applications
Spiro[3.4]octane-5-thiol has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Spiro[3.4]octane-5-thiol exerts its effects is primarily through its thiol group, which can interact with various molecular targets. The thiol group is known for its ability to form disulfide bonds, which can influence protein structure and function. Additionally, the spirocyclic structure provides a rigid framework that can interact with specific biological targets, potentially leading to unique biological activities .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.4]octane: Lacks the thiol group but shares the spirocyclic structure.
Spiro[3.4]octane-5-amine: Contains an amine group instead of a thiol group.
Spiro[3.4]octane-5-alcohol: Contains a hydroxyl group instead of a thiol group.
Uniqueness
Spiro[3.4]octane-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The thiol group allows for specific interactions, such as disulfide bond formation, which are not possible with the amine or hydroxyl analogs .
Properties
Molecular Formula |
C8H14S |
---|---|
Molecular Weight |
142.26 g/mol |
IUPAC Name |
spiro[3.4]octane-8-thiol |
InChI |
InChI=1S/C8H14S/c9-7-3-1-4-8(7)5-2-6-8/h7,9H,1-6H2 |
InChI Key |
WLCQXSZLMJIXMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CCC2)S |
Origin of Product |
United States |
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